molecular formula C13H18N2O4S B2856872 diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate CAS No. 24264-33-3

diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

Cat. No.: B2856872
CAS No.: 24264-33-3
M. Wt: 298.36
InChI Key: ZXVBJHACOKTQHG-UHFFFAOYSA-N
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Description

Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate is a heterocyclic compound that features a fused thieno-pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and ester functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Mechanism of Action

Target of Action

The compound, also known as 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 3,6-diethyl ester, primarily targets kinase proteins . Kinase proteins play a crucial role in cellular signaling and are often the target of many therapeutic drugs due to their involvement in various diseases.

Mode of Action

This compound interacts with its targets by mimicking ATP, a molecule that kinases typically interact with . The thieno[2,3-c]pyridine scaffold of the compound meets the criteria for ATP-mimetic kinase inhibitors . This interaction results in the inhibition of the kinase, thereby affecting the kinase’s ability to phosphorylate other proteins and influence cellular signaling .

Biochemical Pathways

The compound affects the biochemical pathways involving kinase proteins. By inhibiting the kinase, it disrupts the normal signaling pathways within the cell . This disruption can have downstream effects on various cellular processes, including cell growth and division, response to external signals, and more .

Result of Action

The primary result of the compound’s action is the inhibition of kinase activity. This inhibition disrupts normal cellular signaling, which can lead to changes in cellular behavior . Depending on the specific kinase targeted and the context within the organism, this could result in various outcomes, including the suppression of disease progression in the case of diseases driven by overactive kinases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophene with diethyl malonate in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted thieno-pyridine compounds .

Scientific Research Applications

Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
  • 2-Amino-4,6-dihydroxypyrimidine
  • 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides

Uniqueness

Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate is unique due to its specific combination of functional groups and the fused thieno-pyridine ring system. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

diethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-3-18-12(16)10-8-5-6-15(13(17)19-4-2)7-9(8)20-11(10)14/h3-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVBJHACOKTQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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